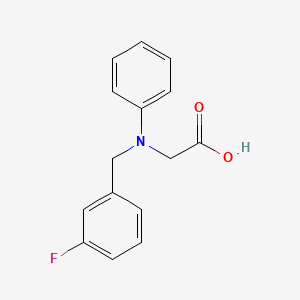

N-Benzyl-3-fluoro-DL-phenylglycine

CAS No.:

Cat. No.: VC17225716

Molecular Formula: C15H14FNO2

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14FNO2 |

|---|---|

| Molecular Weight | 259.27 g/mol |

| IUPAC Name | 2-[N-[(3-fluorophenyl)methyl]anilino]acetic acid |

| Standard InChI | InChI=1S/C15H14FNO2/c16-13-6-4-5-12(9-13)10-17(11-15(18)19)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) |

| Standard InChI Key | PBYDZNSNFUDIMG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)CC(=O)O |

Introduction

Structural and Molecular Characteristics

N-Benzyl-3-fluoro-DL-phenylglycine features a glycine backbone substituted with a 3-fluorophenyl group and a benzyl moiety. The IUPAC name, N-(3-fluorobenzyl)-N-phenyl-glycine, reflects its bifunctional aromatic substitution pattern. The fluorine atom at the 3-position induces electronic effects that influence the compound’s acidity, solubility, and reactivity.

Electronic and Steric Effects

The electronegative fluorine atom withdraws electron density via inductive effects, polarizing the phenyl ring and altering the pKa of adjacent functional groups. While direct pKa data for this compound are unavailable, analogous fluorinated benzoic acids exhibit lowered pKa values due to enhanced stabilization of the deprotonated form. For example, 2,3,6-trifluorobenzoic acid has a pKa of 2.82 , suggesting that the carboxyl group in N-Benzyl-3-fluoro-DL-phenylglycine may exhibit similar acidity, though modulated by the benzyl and phenyl substituents .

Conformational Analysis

The 3D conformer models (PubChem) reveal restricted rotation around the benzyl–glycine bond, creating a chiral environment that influences intermolecular interactions. Racemization at the α-carbon generates the DL mixture, complicating enantioselective applications but broadening synthetic utility in non-stereospecific reactions .

Synthetic Pathways

The synthesis of N-Benzyl-3-fluoro-DL-phenylglycine involves multi-step strategies derived from fluorinated phenylalanine and phenylglycine methodologies. Key approaches include azalactone intermediates and catalytic asymmetric hydrogenation.

Azalactone Method

The Erlenmeyer azalactone synthesis, used for fluorinated phenylalanines , can be adapted for phenylglycines. For example, 3-bromo-4-fluorobenzaldehyde reacts with N-acetylglycine to form an α-amidocinnamic acid intermediate, which undergoes asymmetric hydrogenation using ferrocene-based ligands (e.g., Me-BoPhoz) to yield enantiomerically enriched products. Enzymatic hydrolysis with acylases then resolves the enantiomers . Applied to N-Benzyl-3-fluoro-DL-phenylglycine, this method would require bromo-fluorinated benzaldehyde precursors and selective benzylation at the nitrogen .

Patent-Based Synthesis

A Chinese patent (CN104370765A) describes a one-step synthesis of DL-phenylglycine from mandelic acid using amidosulfuric acid . Adapting this method, 3-fluoro-mandelic acid could be reacted with benzylamine under alkaline conditions to introduce the benzyl group. Key steps include:

-

Reaction: Heating 3-fluoro-mandelic acid, benzylamine, and amidosulfuric acid in deionized water at 60°C for 8 hours.

-

Crystallization: Cooling the filtrate to 0–5°C to precipitate the product.

-

Purification: Vacuum drying yields the racemic mixture with >87% efficiency .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄FNO₂ | |

| Molecular Weight | 259.27 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Moderate in polar solvents | |

| pKa (estimated) | ~2.8–3.3 (carboxyl group) |

The compound’s solubility in aqueous systems is limited but improves in dimethyl sulfoxide (DMSO) or methanol. Its stability under physiological conditions remains unstudied, though fluorination typically enhances metabolic resistance .

Applications in Drug Development

Fluorinated phenylglycines are prized for their role in modulating bioactivity and pharmacokinetics. N-Benzyl-3-fluoro-DL-phenylglycine’s potential applications include:

Antibiotic Mutasynthesis

In glycopeptide antibiotic (GPA) biosynthesis, fluorinated phenylglycine residues can replace natural 4-hydroxyphenylglycine (Hpg) via mutasynthesis . While the NRPS machinery shows limited tolerance for bulky substituents, the benzyl group in this compound may serve as a probe for engineering GPA derivatives with enhanced antimicrobial activity .

Enzyme Inhibition

Fluorinated amino acids often act as enzyme inhibitors due to their ability to mimic natural substrates. The benzyl group could provide hydrophobic interactions with enzyme active sites, making this compound a candidate for targeting proteases or kinases .

Research Findings and Challenges

Recent studies highlight both opportunities and limitations:

-

NRPS Compatibility: Incorporation of fluorinated phenylglycines into nonribosomal peptides is hindered by steric clashes in the NRPS substrate-binding pocket . The benzyl group exacerbates this issue, necessitating engineered enzymes for efficient utilization.

-

Synthetic Yield: Current methods yield ~87% product, but enantiomeric resolution remains inefficient . Transition-metal catalysts or immobilized acylases could improve stereochemical outcomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume